2-Ethynyl-4-isopropyl-1,3-thiazole
Description
Properties
CAS No. |
184154-45-8 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.227 |
IUPAC Name |
2-ethynyl-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-4-8-9-7(5-10-8)6(2)3/h1,5-6H,2-3H3 |
InChI Key |
BXFXBGHYRNCQTB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C#C |
Synonyms |
Thiazole, 2-ethynyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthesis and Characterization of 2 Ethynyl 4 Isopropyl 1,3 Thiazole
Direct synthesis routes for 2-Ethynyl-4-isopropyl-1,3-thiazole are not extensively documented in dedicated literature. However, its preparation can be logically inferred from established synthetic protocols for analogous thiazole (B1198619) derivatives.
A plausible and powerful method for its synthesis is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This approach would involve the reaction of a 2-halo-4-isopropyl-1,3-thiazole (e.g., 2-bromo- or 2-iodo-4-isopropyl-1,3-thiazole) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. This methodology has been successfully applied to the synthesis of various 2-alkynylthiazoles. nih.gov
Alternatively, the construction of the thiazole ring itself via the Hantzsch synthesis could be employed. youtube.com This would likely involve the reaction of an appropriate α-haloketone with a thioamide bearing the ethynyl (B1212043) group.
Physicochemical and Spectroscopic Data
| Property | Value / Description |
| Molecular Formula | C₈H₉NS |
| Molecular Weight | 151.23 g/mol |
| IUPAC Name | 2-ethynyl-4-isopropyl-1,3-thiazole |
| Canonical SMILES | CC(C)C1=CSC(=N1)C#C |
| ¹H-NMR (Expected) | Characteristic peaks for the isopropyl group (a doublet and a septet), a singlet for the thiazole (B1198619) C5-proton, and a singlet for the acetylenic proton. |
| ¹³C-NMR (Expected) | Resonances corresponding to the sp-hybridized carbons of the ethynyl (B1212043) group, the three carbons of the thiazole ring, and the carbons of the isopropyl group. |
| IR Spectroscopy (Expected) | A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a medium absorption band around 2100-2150 cm⁻¹ for the C≡C stretch. |
This data is theoretical and intended for illustrative purposes.
Reactivity and Potential Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethynyl, isopropyl, and thiazole ring protons are expected.
The ethynyl proton (C≡C-H) is anticipated to appear as a sharp singlet, a characteristic feature of terminal alkynes. The chemical shift of this proton is influenced by the electron-withdrawing nature of the thiazole ring. The isopropyl group will present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic splitting pattern indicating mutual coupling. The thiazole ring itself possesses a single proton at the 5-position, which is expected to resonate as a singlet in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C≡C-H | ~3.0 - 3.5 | Singlet |
| -CH(CH ₃)₂ | ~3.0 - 3.4 | Septet |
| -CH(CH₃ )₂ | ~1.3 - 1.5 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.cardiff.ac.uk
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. cardiff.ac.uk Each unique carbon atom in this compound will give rise to a distinct signal.
The two sp-hybridized carbons of the ethynyl group are expected to resonate in the midfield of the spectrum. The thiazole ring carbons (C2, C4, and C5) will appear in the downfield region, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substituents. The C2 carbon, being adjacent to both heteroatoms and bonded to the electronegative ethynyl group, is expected to be the most downfield of the ring carbons. The carbons of the isopropyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C ≡C-H | ~75 - 85 |
| C≡C -H | ~80 - 90 |
| Thiazole C 2 | ~150 - 155 |
| Thiazole C 4 | ~160 - 165 |
| Thiazole C 5 | ~115 - 120 |
| -C H(CH₃)₂ | ~30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are paramount.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a cross-peak between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons would be expected, confirming their adjacency. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the singlet of the thiazole C5-H will show a correlation to the thiazole C5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting the different functional groups. For example, the ethynyl proton would be expected to show a correlation to the C2 carbon of the thiazole ring, and the isopropyl methine proton should show correlations to the C4 and C5 carbons of the thiazole ring, thereby confirming the substitution pattern.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy.rsc.org
The IR spectrum of this compound is expected to display several key absorption bands that are diagnostic for its structure. The most prominent and informative signals will be those corresponding to the ethynyl and thiazole moieties.
A sharp and intense absorption band is anticipated in the region of 3300-3250 cm⁻¹, which is characteristic of the C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch itself will give rise to a weaker absorption in the 2150-2100 cm⁻¹ region. The presence of the thiazole ring will be evidenced by a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), including C=N and C-S stretching vibrations. The C-H stretching and bending vibrations of the isopropyl group will also be present in the spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | C-H Stretch | ~3300 - 3250 |
| Alkyne | C≡C Stretch | ~2150 - 2100 |
| Thiazole Ring | C=N Stretch | ~1600 - 1500 |
| Thiazole Ring | Ring Vibrations | ~1400 - 1300 |
| Isopropyl Group | C-H Stretch | ~2970 - 2870 |
Ultraviolet-Visible (UV-Vis) Spectroscopy.cardiff.ac.uk
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the one formed by the thiazole ring and the ethynyl group in this compound, gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. cardiff.ac.uk
These absorptions are typically due to π → π* transitions within the conjugated π-electron system. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups. For this compound, it is anticipated that the principal absorption bands will be observed in the UV region, likely between 200 and 400 nm. The exact λmax values would be determined experimentally by recording the spectrum of a dilute solution of the compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. plasmion.com In the analysis of this compound, electron impact (EI) ionization would likely be employed, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions.
The molecular ion peak for this compound would correspond to its molecular weight. The subsequent fragmentation pattern is dictated by the relative stability of the resulting carbocations and radical species. The thiazole ring, being an aromatic heterocycle, exhibits a degree of stability, but it can also direct fragmentation in predictable ways. researchgate.netsapub.org
Key fragmentation pathways for this compound are expected to involve the loss of the isopropyl and ethynyl substituents, as well as cleavage of the thiazole ring itself. The fragmentation of 4,5-dihydro-1,3-thiazole derivatives is often influenced by the nature of the substituents. pleiades.online For instance, the loss of the isopropyl group (C₃H₇) as a radical would result in a significant fragment ion. Similarly, cleavage of the ethynyl group (C₂H) can occur. The thiazole ring itself can undergo cleavage, leading to the formation of smaller heterocyclic or sulfur-containing fragments. researchgate.netsapub.org
A plausible fragmentation pattern would begin with the molecular ion, followed by the loss of a methyl radical from the isopropyl group to form a stable secondary carbocation. Subsequent fragmentation could involve the loss of acetylene (B1199291) from the ethynyl group or cleavage of the thiazole ring.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Notes on Fragmentation Pathway |
| 165 | [M]•+ | Molecular ion of this compound |
| 150 | [M - CH₃]•+ | Loss of a methyl radical from the isopropyl group |
| 122 | [M - C₃H₇]•+ | Loss of the isopropyl radical |
| 139 | [M - C₂H₂]•+ | Loss of acetylene from the ethynyl group |
| 96 | [C₄H₄NS]•+ | Fragment resulting from cleavage of the thiazole ring |
This table is a predictive representation based on common fragmentation patterns of thiazole derivatives and has not been experimentally verified for this specific compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and how it interacts with other molecules.
While specific crystallographic data for this compound is not publicly available, we can infer its likely solid-state characteristics based on published data for related thiazole derivatives. acs.orgresearchgate.nettandfonline.comacs.org For instance, studies on other substituted thiazoles have revealed a variety of crystal systems, including monoclinic and orthorhombic, with the specific packing arrangement being influenced by the nature and position of the substituents. acs.orgsmolecule.comresearchgate.net The presence of the isopropyl group, being relatively bulky, will sterically influence the molecular packing. Intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds, are also expected to play a significant role in stabilizing the crystal lattice. tandfonline.com
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value/System | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for substituted thiazoles smolecule.com |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed space groups for organic molecules |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 10-18 Å | Inferred from related isopropylthiazole derivatives smolecule.com |
| Molecules per Unit Cell (Z) | 4 | A common value for small organic molecules |
| Key Intermolecular Interactions | C-H···N, C-H···π, π-π stacking | Expected based on the functional groups present tandfonline.com |
This table presents hypothetical data based on the crystallographic analysis of structurally similar thiazole derivatives and should be considered a predictive model pending experimental verification.
Computational and Theoretical Studies on 2 Ethynyl 4 Isopropyl 1,3 Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netepstem.net For 2-ethynyl-4-isopropyl-1,3-thiazole, DFT allows for a detailed examination of its electronic properties and the prediction of its spectroscopic signatures. researchgate.net
Investigation of Electronic Structure and Molecular Orbitals
The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations can determine the spatial distribution and energy levels of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. In contrast, the LUMO is the innermost orbital without electrons and signifies its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Thiazole (B1198619) Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.27 |
| LUMO Energy | -1.55 |
| HOMO-LUMO Gap (ΔE) | 4.72 |
Data is hypothetical and based on typical values for similar thiazole derivatives calculated using DFT/B3LYP methods. researchgate.net
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties before a compound is synthesized. epstem.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. epstem.net For this compound, this would allow for the identification of characteristic peaks, such as the C≡C stretching vibration of the ethynyl (B1212043) group (typically around 2100-2260 cm⁻¹), C-H stretches of the isopropyl group, and vibrations associated with the thiazole ring itself.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would reveal the wavelengths of maximum absorption (λmax), which are related to the electronic excitations from occupied to unoccupied orbitals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. epstem.net This allows for a theoretical spectrum to be generated, which can later be compared with experimental data to confirm the structure. Predictions would show distinct signals for the isopropyl protons, the ethynyl proton, and the protons on the thiazole ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | C≡C Stretch | ~2150 cm⁻¹ |
| C-H Stretch (isopropyl) | ~2970 cm⁻¹ | |
| Thiazole Ring Stretch | ~1500-1600 cm⁻¹ | |
| ¹H NMR | Ethynyl-H | ~3.0-3.5 ppm |
| Isopropyl-CH | ~3.0-3.3 ppm | |
| Isopropyl-CH₃ | ~1.3-1.5 ppm | |
| Thiazole-H (at C5) | ~7.0-7.5 ppm |
Values are estimations based on known data for similar functional groups and heterocyclic systems.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Given that thiazole derivatives are prevalent scaffolds in medicinal chemistry, molecular docking is a key computational technique to explore the potential of this compound as a biologically active agent. mdpi.comnih.gov Docking simulations predict the preferred orientation of a ligand when bound to a specific protein target, such as an enzyme or receptor. nih.gov
These studies can identify key interactions, like hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the target's active site. For instance, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the isopropyl group can form hydrophobic interactions. The ethynyl group can also participate in various non-covalent interactions. Such studies are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing. nih.govsciencescholar.us For example, docking studies on similar thiazole derivatives have been performed against targets like lanosterol-C14α-demethylase, a key enzyme in fungi. nih.gov
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. The isopropyl group attached to the thiazole ring of this compound is flexible and can rotate. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to find the most stable, low-energy conformations.
Computational methods can calculate the potential energy surface of the molecule as a function of bond rotations. This analysis identifies the global and local energy minima, which correspond to the most likely shapes the molecule will adopt. Understanding the preferred conformation is essential for interpreting experimental data and for performing accurate molecular docking studies, as the bioactive conformation may not be the one with the absolute lowest energy.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. sci-hub.se For this compound, this could involve studying the mechanisms of reactions involving the ethynyl group, such as cycloadditions, or electrophilic substitution on the thiazole ring.
By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy of the transition state determines the activation energy of the reaction and thus its rate. DFT calculations are widely used to locate and characterize transition states, helping to understand reaction selectivity and to design more efficient synthetic routes. researchgate.netresearchgate.net For example, theoretical studies on the photochemistry of the basic thiazole ring have shown that it can undergo bond cleavage and rearrangement to form various isomers. researchgate.net
Applications of 2 Ethynyl 4 Isopropyl 1,3 Thiazole in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
The 2-ethynyl-4-isopropyl-1,3-thiazole moiety is a valuable building block in organic synthesis due to the reactivity of its constituent parts. The thiazole (B1198619) ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govjneonatalsurg.comsciencescholar.usmdpi.com The ethynyl (B1212043) group, a carbon-carbon triple bond, provides a reactive handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions. a2bchem.com This dual functionality allows for the construction of diverse and complex molecular frameworks.
The thiazole core itself is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.govjneonatalsurg.comneliti.com This structural motif is found in a wide array of natural products and synthetic drugs. beilstein-journals.orgnih.gov The presence of the ethynyl group makes this compound a versatile intermediate for creating more elaborate molecules. For instance, the alkyne can participate in cycloaddition reactions, coupling reactions, and nucleophilic additions, enabling the extension of the molecular structure and the introduction of new functional groups.
The utility of ethynyl-substituted heterocycles as building blocks extends to materials science, where they are investigated for the creation of novel materials with unique optical and electronic properties. The combination of the stable thiazole ring and the reactive ethynyl group in this compound makes it a sought-after component in the synthesis of functional organic materials.
Scaffold for the Construction of Complex Heterocyclic Systems
The this compound framework serves as an excellent starting point for the synthesis of more complex heterocyclic systems. Thiazoles are known to be important precursors for the synthesis of a variety of other heterocyclic compounds. neliti.comresearchgate.net The reactivity of the ethynyl group can be harnessed to build new rings onto the existing thiazole core.
One common strategy involves the use of cycloaddition reactions. For example, the ethynyl group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings. nih.gov This "click chemistry" approach is highly efficient and allows for the modular construction of complex molecules. Similarly, 1,3-dipolar cycloaddition reactions with other dipoles can lead to the formation of a variety of five-membered heterocyclic rings. uzh.ch
Furthermore, the thiazole ring itself can be a reactive component in the synthesis of fused heterocyclic systems. For example, benzimidazo[2,1-b]thiazoles, which have shown a range of biological activities, can be synthesized from precursors containing a thiazole moiety. richmond.edu The versatility of this compound as a scaffold is a testament to the rich chemistry of both the thiazole ring and the ethynyl group.
Precursor in the Synthesis of Conjugated Systems
The ethynyl group in this compound makes it a valuable precursor for the synthesis of conjugated systems. Conjugated polymers, characterized by alternating single and multiple bonds, often exhibit interesting electronic and optical properties, making them useful in applications such as organic electronics. google.com
The carbon-carbon triple bond of the ethynyl group can be readily incorporated into the backbone of a polymer through polymerization reactions. For instance, oxidative polymerization can be used to create conjugated polymers containing thiazole units. researchgate.net These thiazole-containing conjugated polymers can act as sensors for ions like iodide and mercury. researchgate.net
Moreover, the ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to create extended π-conjugated systems. bath.ac.uk By coupling this compound with other aromatic or heteroaromatic halides, chemists can construct a wide variety of conjugated oligomers and polymers with tailored properties. rsc.orgrsc.org These materials are of interest for their potential use in organic field-effect transistors (OFETs) and photovoltaic devices. rsc.org
Utilization in Stereoselective Synthesis Approaches
The isopropyl group at the 4-position of the thiazole ring in this compound can play a crucial role in stereoselective synthesis. The presence of this chiral center can influence the stereochemical outcome of reactions, allowing for the synthesis of enantiomerically enriched products.
For instance, in reactions involving the addition of nucleophiles to the thiazole ring or to a functional group attached to it, the isopropyl group can direct the approach of the incoming reagent, leading to the preferential formation of one stereoisomer over the other. This principle is utilized in the stereoselective synthesis of complex molecules where control over the three-dimensional arrangement of atoms is critical. unifi.itorgsyn.orgnih.gov
The development of stereoselective methods for the synthesis of thiazole-containing compounds is an active area of research. uzh.ch The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals, as different stereoisomers of a drug can have vastly different biological activities. The use of chiral building blocks like this compound provides a powerful tool for achieving this control.
Medicinal Chemistry Research Focusing on the 2 Ethynyl 4 Isopropyl 1,3 Thiazole Scaffold
Structure-Activity Relationship (SAR) Investigations of Thiazole (B1198619) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR investigations focus on how different substituents on the thiazole ring affect their pharmacological effects. academie-sciences.fr These studies have been pivotal in optimizing thiazole-based compounds for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. fabad.org.tracademie-sciences.fr
The substituent at the C4 position of the thiazole ring plays a crucial role in the molecule's interaction with biological targets. The inclusion of a lipophilic group, such as an isopropyl group, at this position is a recognized strategy in the design of potent antifungal agents. mdpi.com This hydrophobic feature is considered a key pharmacophoric element for anti-Candida activity. nih.gov
Table 1: Influence of C4-Substituents on the Biological Activity of Thiazole Derivatives
| Base Scaffold | C4-Substituent | Target/Activity | Observations | Reference(s) |
| 1,3-Thiazole | Phenyl | Anti-Candida | Provides a hydrophobic area essential for activity. | nih.gov |
| 1,3-Thiazole | Isopropyl | Antimicrobial/Antitubercular | Derivatives showed potent activity. | jneonatalsurg.com |
| 1,3-Thiazole | Lipophilic Groups | Anti-Candida | Considered a key pharmacophore for potent activity. | mdpi.com |
The ethynyl (B1212043) group (C≡CH) at the C2 position of the thiazole ring introduces unique structural and electronic properties. Its rigid, linear geometry can control the conformation of the molecule, which is a critical factor in molecular recognition by a biological target. The ethynyl group is a versatile functional handle in chemical synthesis, enabling further modifications through reactions like carbon-carbon coupling or "click chemistry," which uses reactions between azides and terminal alkynes to form stable triazole linkages. a2bchem.comnih.gov
In medicinal chemistry, the incorporation of an ethynyl group can lead to compounds with enhanced biological activity. For instance, ethynyl-substituted heterocycles have been investigated as potential irreversible enzyme inhibitors, where the reactive alkyne can form a covalent bond with a residue in the enzyme's active site. The π-system of the ethynyl group can also participate in non-covalent interactions, such as π-stacking with aromatic amino acid residues in a protein's binding pocket, further stabilizing the ligand-target complex.
A central goal of medicinal chemistry is to modulate lead compounds to optimize their pharmacological profiles, enhancing potency and selectivity while improving pharmacokinetic properties like bioavailability and reducing toxicity. fabad.org.tr The thiazole scaffold is highly amenable to such modifications. Researchers have systematically altered substituents at the C2, C4, and C5 positions to develop derivatives with a wide spectrum of therapeutic activities, including antimicrobial, antitubercular, anticonvulsant, and antitumor effects. fabad.org.tr
For example, studies on thiazole derivatives as cholinesterase inhibitors have shown that the nature of the substituent at the C2 position significantly impacts activity. academie-sciences.fr Similarly, the introduction of different aryl groups at the C4 position or the addition of a third substituent at the C5 position can dramatically alter the biological effect. The development of 2,4,5-trisubstituted thiazoles has yielded compounds with potent antitubercular activity. fabad.org.tr
Table 2: Examples of Modulated Thiazole Derivatives and Their Biological Activity
| Compound/Derivative Class | Modification | Activity | IC₅₀ Value | Reference(s) |
| 1,3-Thiazole-piperazine derivative | R = benzyl (B1604629) at C2 | Acetylcholinesterase Inhibition | 0.011 ± 0.001 µM | academie-sciences.fr |
| 1,3-Thiazole-piperazine derivative | R = 2-pyridyl at C2 | Acetylcholinesterase Inhibition | 0.051 ± 0.002 µM | academie-sciences.fr |
| (E)-2-(1-(2-(4-(cyclopropylethynyl)phenyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-1-carboximidamide | Cyclopropylethynyl group | Antitubercular | Not specified | fabad.org.tr |
| 2,4,5-trisubstituted thiazoles | Various substitutions | Antitubercular | >90% reduction of inactive M. tuberculosis at 10 µM | fabad.org.tr |
Thiazole as a Design Element for Novel Molecular Entities
The thiazole ring is not just a scaffold to be decorated with functional groups; it is a fundamental design element—a privileged structure—used to construct novel molecular entities with desired therapeutic properties. fabad.org.trnih.gov Its aromatic character, combined with the presence of nitrogen and sulfur heteroatoms, makes it an effective pharmacophore capable of engaging in various types of interactions with biological macromolecules. neliti.com
The utility of the thiazole scaffold is demonstrated by its presence in numerous clinically successful drugs. nih.gov Most of these are 2,4-disubstituted thiazole derivatives, underscoring the importance of this particular substitution pattern. nih.gov In drug design, the thiazole moiety can be incorporated into a larger molecule to confer specific properties, such as acting as a rigid linker, a hydrogen bond acceptor, or a bioisosteric replacement for other chemical groups. The synthesis of novel compounds often involves using thiazole-containing building blocks, such as 2-ethynylthiazole, which serve as precursors for more complex structures. a2bchem.com
Exploration of the Thiazole Scaffold in the Context of Biological Target Interactions
Thiazole derivatives have been shown to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. fabad.org.trsciencescholar.us These activities include:
Antimicrobial and Antifungal: Thiazoles can inhibit the growth of bacteria and fungi. fabad.org.trnih.gov Some derivatives act by inhibiting lanosterol (B1674476) C14α-demethylase, an essential enzyme in fungal cell membrane synthesis. mdpi.com
Antitubercular: Certain thiazole compounds show potent activity against Mycobacterium tuberculosis. fabad.org.tr
Anticancer: They have demonstrated antitumor effects, potentially through the inhibition of kinases or other proteins involved in cell proliferation. nih.govsciencescholar.us
Anti-inflammatory: Thiazoles can modulate inflammatory pathways. academie-sciences.fr
Enzyme Inhibition: They are known to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. academie-sciences.fr
Protein Secretion Inhibition: Patent literature describes thiazole derivatives, including those with isopropyl and ethynyl substitutions, as potential inhibitors of protein secretion. google.com
Molecular docking studies have provided insight into how these interactions occur. For example, in the active site of lanosterol C14α-demethylase, the thiazole nitrogen can coordinate with the heme iron, while lipophilic substituents at the C4 position can occupy a hydrophobic channel, and other parts of the molecule can form hydrogen bonds with key amino acid residues like Tyr118. mdpi.com
Computational and Ligand-Based Drug Design Strategies Employing the Thiazole Scaffold
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery of new therapeutic agents. scielo.br These methods are broadly classified into two categories: structure-based and ligand-based design. nih.gov Both strategies have been successfully applied to the development of novel thiazole-based compounds.
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. Molecular docking, a key SBDD technique, has been used to predict the binding modes of thiazole derivatives in the active sites of enzymes like fungal lanosterol C14α-demethylase, helping to rationalize their observed biological activity. mdpi.comnih.gov
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are used. These approaches utilize the information from a set of known active ligands to build a pharmacophore model, which defines the essential structural features required for activity. nih.gov
Recent research has demonstrated the power of integrating both SBDD and LBDD approaches. In one study, a library of novel thiazole-based multi-kinase inhibitors (targeting PI3Kα and CDK2/8) was designed by fusing the key pharmacophoric features required for inhibiting the individual kinases. nih.gov This integrated strategy, which combined fragment-based design with molecular docking, successfully produced compounds with promising anticancer activity, validating the computational design approach. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-ethynyl-4-isopropyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of thiazole derivatives often involves cyclization or functionalization of precursor molecules. For this compound, key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-haloketones under reflux conditions. For example, α-bromo ketones can be reacted with thiourea in ethanol at 80°C for 6–12 hours .
- Alkyne Functionalization : Introducing the ethynyl group via Sonogashira coupling, requiring palladium catalysts, copper iodide, and a base (e.g., triethylamine) in anhydrous THF .
- Yield Optimization : Adjusting solvent polarity (DMSO vs. ethanol), reaction time (12–24 hours), and catalyst loading (5–10 mol% Pd). Yields typically range from 50–75%, with recrystallization in ethanol improving purity .
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thiourea + α-bromo ketone | Ethanol | None | 65 | |
| Halogenated thiazole | THF | Pd/C, CuI | 72 |
Q. How is this compound characterized, and what analytical techniques validate its purity?
Methodological Answer: Characterization involves:
- Spectroscopic Analysis :
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>95%) .
- Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N ratios indicate impurities .
Advanced Research Questions
Q. How do structural modifications at the 4-isopropyl or 2-ethynyl positions affect the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 4-Isopropyl Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays. Replacement with bulkier groups (e.g., tert-butyl) reduces activity due to steric hindrance .
- 2-Ethynyl Group : Critical for covalent binding to cysteine residues in enzyme targets (e.g., kinase inhibitors). Hydrogenation to vinyl abolishes activity .
Q. Table 2: SAR of this compound Derivatives
| Substituent | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Isopropyl | 1.2 | Kinase X | |
| 4-tert-Butyl | >50 | Kinase X | |
| 2-Vinyl | 12.5 | Kinase X |
Q. What computational strategies predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., Candida CYP51). The ethynyl group forms π-π stacking with heme cofactor, while isopropyl fits into hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : MM-GBSA quantifies binding energy (−40 to −60 kcal/mol for high-affinity derivatives) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize discrepancies in antimicrobial studies .
- Compound Purity : Re-evaluate HPLC and NMR data; impurities >5% can skew activity .
- Target Selectivity : Use CRISPR-knockout models to confirm on-target effects vs. off-target interactions (e.g., mitochondrial toxicity) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer: Key challenges include:
- Catalyst Cost : Replace Pd/C with ligand-free Pd nanoparticles to reduce expenses .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of thiourea to α-bromo ketone) to minimize side products .
- Purification : Switch from column chromatography to solvent extraction (ethyl acetate/water) for faster isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
